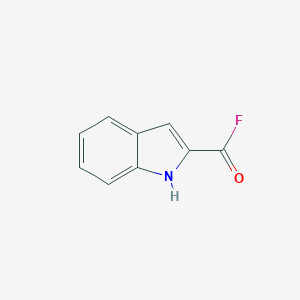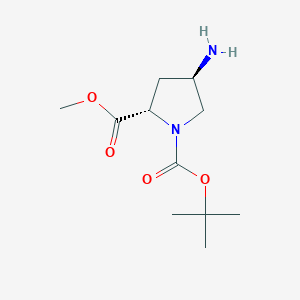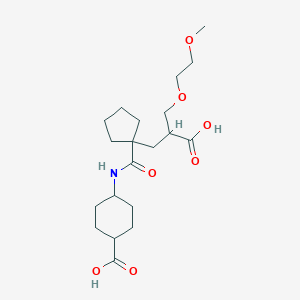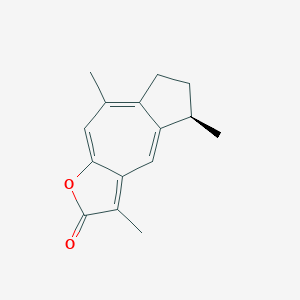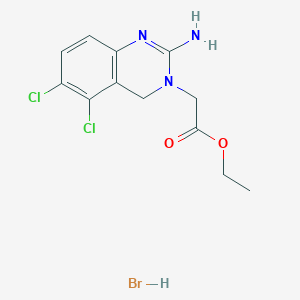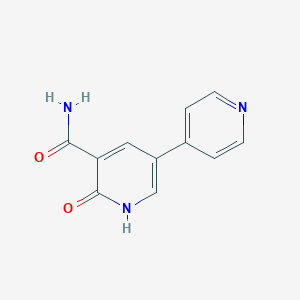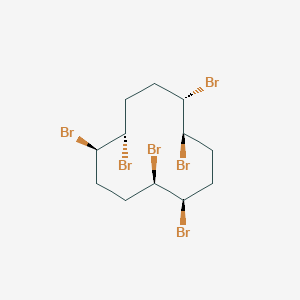
gamma-Hexabromocyclododecane
Overview
Description
Gamma-Hexabromocyclododecane (γ-HBCD) is a non-aromatic compound that belongs to the bromine flame retardant family . It is used primarily in polystyrene insulating foam and in the textile industry and polystyrene foam manufacturing . It is also a known persistent organic pollutant (POP) .
Synthesis Analysis
The synthesis of γ-HBCD has been studied in several papers . The fully deuterated γ-HBCD and the carbon-13 mass labeled (13C 12) γ-HBCD have been synthesized . The use of these compounds as surrogate standards, with ultimate analysis by GC/MS or LC/MS, is evaluated .Molecular Structure Analysis
The molecular structure of γ-HBCD is based on structures generated from information available in ECHA’s databases . More detailed parameters of the process referring HBr departing from (−)-α-HBCD and (−)-γ-HBCD are shown in a study .Chemical Reactions Analysis
The isomerization between HBCDs and thermodynamic properties of unimolecular and bimolecular decomposition reactions of (−)-α-HBCD and (−)-γ-HBCD have been investigated using the quantum chemical method . The reaction of two commonly detected HBCDs, (−)-γ-HBCD and (−)-α-HBCD, with OH radical and H atom have been studied .Scientific Research Applications
Flame Retardant in Various Industries
Gamma-Hexabromocyclododecane is commonly used as an additive to polymers in various industries. It is applied in construction materials, foams, electronics, textiles, plastics, and car interiors . It is ranked second among the most frequently used brominated flame retardants .
Enantioselective Analysis and Separation
The compound has been used in enantioselective packed column supercritical fluid chromatography (pSFC) for the separation of its stereoisomers . This method has been used for the first time to separate and isolate the six main stereoisomers of technical HBCDD .
Crystallography
Colourless crystals of gamma-Hexabromocyclododecane suitable for X-ray crystallography have been grown . This allows for the detailed study of the compound’s structure and properties.
Environmental Monitoring
The compound’s concentrations have been analyzed in riverine sediments along the River Medway, UK . The study revealed that industrial and residential land uses significantly influenced HBCDD concentrations and profiles in riverine sediments .
Construction Industry
Elevated levels of HBCDD around construction activities could be attributed to the possible use of HBCDD treated EPS and XPS for thermal insulation of buildings .
Health Effects Research
Research has been conducted to explore the effects of HBCDD in several body systems, mainly focusing on the cardiovascular, reproductive, endocrine, neuronal, and liver .
Mechanism of Action
Target of Action
Gamma-Hexabromocyclododecane (γ-HBCD) is a non-aromatic compound belonging to the bromine flame retardant family . It is known to have several targets in the body, including the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
Mode of Action
The mode of action of γ-HBCD involves its interaction with these targets, leading to a variety of changes. For example, it has been found to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
Biochemical Pathways
Microbial debromination of γ-HBCD is via hydrolytic debromination, HBr-elimination, and HBr-dihaloelimination . Biotic transformation of γ-HBCD yields many hydroxylated and lower brominated compounds . These transformations are part of the biochemical pathways affected by γ-HBCD.
Pharmacokinetics
The pharmacokinetics of γ-HBCD suggest that it is well absorbed (73-83%) and distributed preferentially to lipophilic tissues . It is rapidly metabolized and eliminated in the urine and feces . The elimination, both whole-body and from individual tissues, is biphasic.
Result of Action
The result of γ-HBCD’s action is a variety of molecular and cellular effects. It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production . These effects can lead to various health concerns, including detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system .
Action Environment
γ-HBCD is a persistent organic pollutant (POP) that accumulates easily in the environment and has a high half-life in water . It is found in house dust, electronics, insulation, and construction . Environmental factors such as the presence of bacteria capable of transforming γ-HBCD can influence its action, efficacy, and stability . Furthermore, γ-HBCD is globally prevalent and recalcitrant toxic environmental pollutants .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGXXQKDWULML-MOCCIAMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](CC[C@@H]([C@@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873773, DTXSID701016671 | |
| Record name | (+/-)-gamma-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-gamma-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Hexabromocyclododecane | |
CAS RN |
134237-52-8, 678970-17-7 | |
| Record name | γ-Hexabromocyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Hexabromocyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Hexabromocyclododecane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-gamma-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-gamma-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .GAMMA.-HEXABROMOCYCLODODECANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11I055K0BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .GAMMA.-HEXABROMOCYCLODODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Y9J11RMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical concentrations of gamma-HBCD found in the environment?
A1: Concentrations of gamma-HBCD vary significantly depending on the environmental compartment and proximity to potential sources. For instance, in English lakes, gamma-HBCD was detected in water at concentrations ranging from 80 to 270 pg/L and in sediments from 880 to 4800 pg/g dry weight []. In the atmosphere of Guangzhou, China, mean concentrations ranged from 0.69 to 3.09 pg/m3 []. These levels are lower than those reported in Europe but similar to remote or urban sites in the U.S. [].
Q2: How does the presence of gamma-HBCD in the environment impact wildlife?
A2: Studies have shown that gamma-HBCD can accumulate in wildlife, particularly in top predators. For example, in an eastern Canadian Arctic marine food web, total HBCDs, including gamma-HBCD, were found in all species, with concentrations ranging from 0.6 pg/g lipid weight in Arctic cod to 3.9 ng/g lipid weight in narwhal [].
Q3: What is known about the degradation of gamma-HBCD in the environment?
A3: Research indicates that gamma-HBCD can degrade in the environment, potentially through the sequential loss of hydrogen bromide (HBr). Evidence for this degradation pathway comes from the detection of tetrabromocyclododecadienes and pentabromocyclododecenes in sediments [].
Q4: What are the main sources of gamma-HBCD in the environment?
A4: While gamma-HBCD is a major component of technical HBCD mixtures, its relative abundance in environmental samples can vary. In the atmosphere of Guangzhou, China, alpha-HBCD dominated the isomeric profile, suggesting a potential mixture of sources, including local emissions and soil-air exchange []. The presence of gamma-HBCD in car dust at significantly higher levels compared to homes and offices suggests that cars may be a specific source of this isomer [].
Q5: What are the different diastereomers of HBCD, and what is unique about gamma-HBCD?
A5: Hexabromocyclododecane (HBCD) exists as three main diastereomers: alpha-, beta-, and gamma-HBCD. Each diastereomer also exists as a pair of enantiomers. Gamma-HBCD is typically the most abundant diastereomer in technical HBCD mixtures [, , ].
Q6: How does the enantiomeric composition of gamma-HBCD change in the environment and biota?
A6: In a study of English lakes, gamma-HBCD was found to be racemic in water and sediment samples, but enantiomeric enrichment of (+) gamma-HBCD was observed in fish, suggesting enantioselective biotransformation []. Similarly, in an Arctic marine food web, there was an overall preferential enrichment of the (-) alpha-enantiomer relative to the (+) alpha-enantiomer with increasing trophic level, indicating enantioselective bioaccumulation or metabolism [].
Q7: What is known about the toxicity of gamma-HBCD?
A7: While more research is needed on the specific toxicity of gamma-HBCD, studies on the technical HBCD mixture, which contains a significant proportion of gamma-HBCD, have shown potential for endocrine disruption and developmental neurotoxicity []. In juvenile rainbow trout, exposure to gamma-HBCD led to disruptions in the thyroid axis, including altered thyroid hormone levels and thyroid epithelial cell height [].
Q8: How is gamma-HBCD metabolized?
A8: Research suggests that gamma-HBCD can be metabolized by cytochrome P450 enzymes, particularly in the liver [, , ]. This biotransformation process may contribute to the observed shift in diastereomer profiles from gamma-HBCD dominance in technical mixtures to alpha-HBCD dominance in biological samples [].
Q9: What analytical techniques are used to measure gamma-HBCD in environmental and biological samples?
A9: Various analytical methods are employed to measure gamma-HBCD, including gas chromatography-mass spectrometry (GC/MS) [, ], liquid chromatography-mass spectrometry (LC/MS) [, , , , ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , , , ]. The choice of method depends on factors such as the sample matrix, required sensitivity, and the need for isomer-specific or enantiomer-specific analysis.
Q10: Are there challenges in accurately measuring gamma-HBCD enantiomers?
A10: Accurately determining enantiomeric fractions (EFs) of gamma-HBCD can be challenging due to potential instrument and matrix effects during LC/MS analysis. Using labelled surrogates can help correct for these effects and improve the accuracy of EF measurements [].
Q11: What are the major routes of human exposure to gamma-HBCD?
A11: Humans are exposed to gamma-HBCD primarily through diet, particularly the consumption of contaminated fish and shellfish [, ]. Dust ingestion is also considered a significant exposure pathway, especially for toddlers [, ]. Inhalation of indoor and outdoor air contributes to a lesser extent [].
Q12: What are the potential health effects of gamma-HBCD exposure in humans?
A12: While research on the specific health effects of gamma-HBCD in humans is limited, findings from animal studies and in vitro experiments raise concerns about potential endocrine disruption, neurotoxicity, and developmental effects [, , , ]. More research is needed to fully understand the long-term health consequences of gamma-HBCD exposure in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



